molecular formula C11H12O2 B078851 4-(2-Methoxyphenyl)but-3-en-2-one CAS No. 10542-87-7

4-(2-Methoxyphenyl)but-3-en-2-one

Cat. No.: B078851
CAS No.: 10542-87-7
M. Wt: 176.21 g/mol
InChI Key: BTSZEPMWUWYLCP-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyphenyl)but-3-en-2-one is an α,β-unsaturated ketone characterized by a conjugated enone system (C=C-C=O) and a 2-methoxyphenyl substituent. Its synthesis typically involves Claisen-Schmidt condensation or oxidative ring-opening reactions, as seen in related compounds (e.g., oxidative RORC reactions for furan-derived analogs) .

Properties

CAS No.

10542-87-7

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(E)-4-(2-methoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-8H,1-2H3/b8-7+

InChI Key

BTSZEPMWUWYLCP-BQYQJAHWSA-N

SMILES

CC(=O)C=CC1=CC=CC=C1OC

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1OC

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1OC

Other CAS No.

60438-50-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares 4-(2-Methoxyphenyl)but-3-en-2-one with structurally similar α,β-unsaturated ketones:

Compound Name Substituents Key Properties/Applications Safety/Regulatory Notes References
4-(2-Methoxyphenyl)but-3-en-2-one 2-Methoxyphenyl Potential NLO properties; synthetic precursor for bioactive molecules. Limited genotoxicity data available.
(E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one (Dehydrozingerone, DHZ) 4-Hydroxy-3-methoxyphenyl Antioxidant, anti-inflammatory; mimics curcumin’s bioactivity. Generally recognized as safe (GRAS).
4-(2,3,6-Trimethylphenyl)but-3-en-2-one 2,3,6-Trimethylphenyl Standalone flavouring agent; distinct metabolism due to methyl groups. EFSA requested genotoxicity tests; data withdrawn.
(E)-4-(4-Nitrophenyl)but-3-en-2-one 4-Nitrophenyl High NLO susceptibility (Reχ³ = 1.2×10⁻¹² esu); used in optical materials. No specific safety data reported.
(E)-4-[5-(Hydroxymethyl)furan-2-yl]but-3-en-2-one 5-(Hydroxymethyl)furan-2-yl Natural product from Aconitum species; furan ring alters reactivity. Low toxicity inferred from natural source.
(3Z)-4-{[(2-Methoxyphenyl)methyl]amino}but-3-en-2-one 2-Methoxyphenylmethylamino Synthesized via conjugate addition; potential pharmacological applications. Uncharacterized safety profile.

Physicochemical Properties

  • Electronic Effects: The 2-methoxy group in 4-(2-Methoxyphenyl)but-3-en-2-one donates electrons via resonance, stabilizing the enone system. In contrast, the nitro group in the 4-nitrophenyl analog withdraws electrons, increasing polarizability and NLO response .
  • Solubility : Hydroxy or methoxy substituents (e.g., DHZ) improve water solubility compared to methyl or nitro derivatives .

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